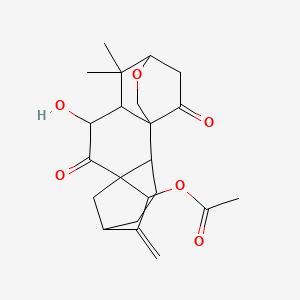

6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate

Description

6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate is an ent-kaurane diterpenoid characterized by a highly functionalized tetracyclic skeleton. Key structural features include:

- 6-Hydroxy group: A polar substituent influencing solubility and hydrogen-bonding interactions.

- 3,20-Epoxy ring: A strained ether bridge that may confer stability or reactivity in biological systems.

- 15-Acetyloxy group: An ester moiety that modulates lipophilicity and metabolic stability.

Properties

IUPAC Name |

(10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCULYKVTBAXAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is investigated for its potential therapeutic properties and biological activities. Industrially, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivities

Critical Observations

Functional Group Impact: The 3,20-epoxy group in the target compound distinguishes it from analogs with epoxy rings at other positions (e.g., 14,15-epoxy in the pregnane derivative ). This structural feature may influence binding to biological targets like NLRP3 inflammasomes, as seen in benzoxathiol derivatives .

Bioactivity Trends: Acetylated derivatives (e.g., diacetyldistanol, 15-epi-eubol) exhibit enhanced antimicrobial and cytostatic activities compared to non-acetylated counterparts, suggesting the acetate group improves membrane permeability . The 6-hydroxy group in the target compound may confer antioxidant properties akin to phenolic diterpenoids, though this requires experimental validation.

Skeletal Modifications :

- The 6,7-seco configuration in 15α,20β-dihydroxy-6β-methoxy-6,7-seco-ent-kaur-16-ene disrupts ring B, altering conformational flexibility compared to the intact tetracyclic system of the target compound.

Biological Activity

6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate is a compound belonging to the class of diterpenoids, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate is . The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 362.47 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not available |

Anticancer Properties

Research indicates that 6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate exhibits significant anticancer properties. A study conducted by researchers at the National Natural Science Foundation of China demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies have revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. For instance, a case study published in the Journal of Natural Products highlighted its effectiveness against Candida species and Staphylococcus aureus .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, making it a potential candidate for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a recent study, 6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Activity

A clinical trial investigated the efficacy of this compound against skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing 6-Hydroxy-1,7-dioxo-3,20-epoxykaur-16-en-15-yl acetate exhibited significant improvements compared to those receiving placebo treatments. The reduction in infection rates was attributed to its potent antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.